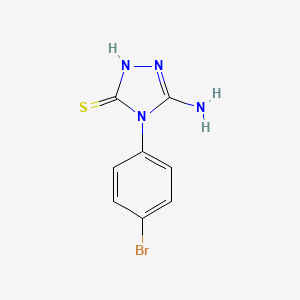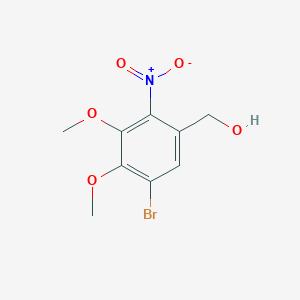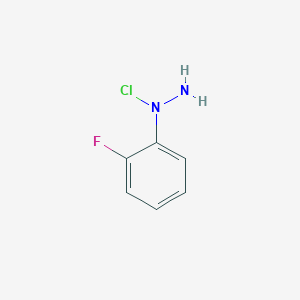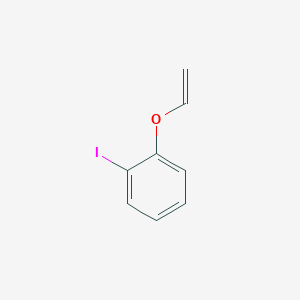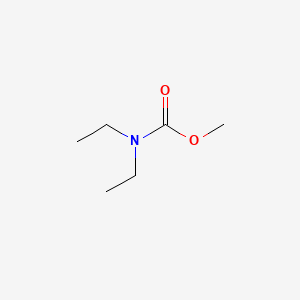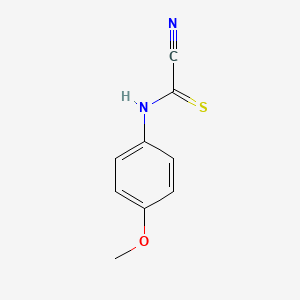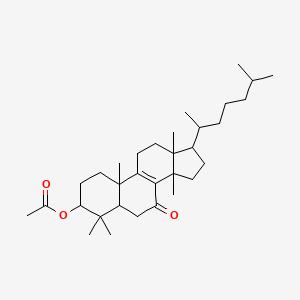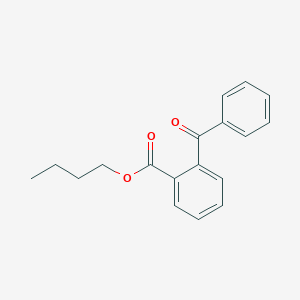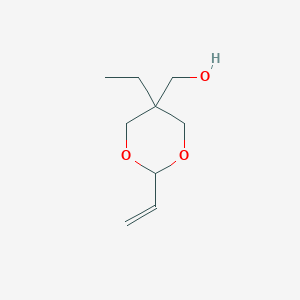
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C7H14O3. It is a member of the dioxane family, characterized by a dioxane ring structure with an ethyl and an ethenyl group attached. This compound is known for its stability and solubility, making it useful in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol typically involves multi-step reactions. One common method includes the epoxidation of an appropriate precursor followed by reduction reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the ethenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated compound .
科学的研究の応用
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its chemical properties.
作用機序
The mechanism by which (2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .
類似化合物との比較
Similar Compounds
- 5-Ethyl-1,3-dioxane-5-methanol
- 5-Ethyl-5-(hydroxymethyl)-1,3-dioxane
- Formaldehyde mono (1,1,1-trimethylolpropane) acetal
Uniqueness
(2-Ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol is unique due to its specific functional groups and the stability provided by the dioxane ring. This makes it particularly useful in applications where stability and solubility are crucial .
特性
CAS番号 |
1075-97-4 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
(2-ethenyl-5-ethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-3-8-11-6-9(4-2,5-10)7-12-8/h3,8,10H,1,4-7H2,2H3 |
InChIキー |
PIZPBHHTPIXFLW-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(OC1)C=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


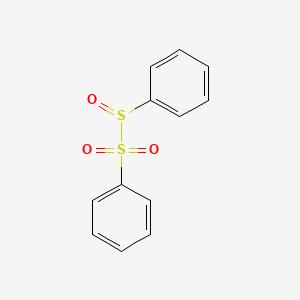
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
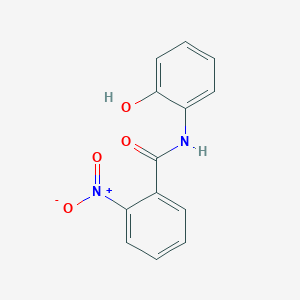
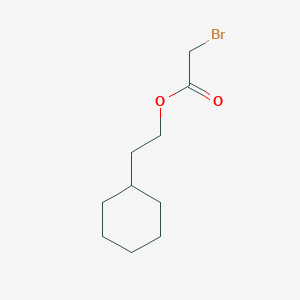
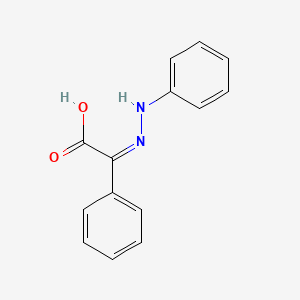
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
